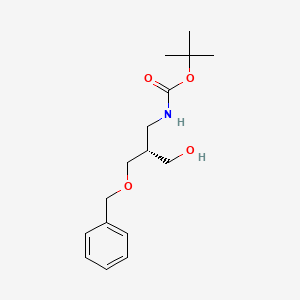
tert-Butyl (R)-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate is a compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions and its ease of removal. This compound is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. Common bases used include triethylamine (Et3N) or sodium bicarbonate (NaHCO3). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by elimination of tert-butanol.
Industrial Production Methods
On an industrial scale, the production of tert-Butyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate can be achieved using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, nucleophiles like NaOCH3
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
tert-Butyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of drugs that target specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of tert-Butyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate involves its role as a protecting group. The Boc group stabilizes the amine by preventing it from participating in unwanted side reactions. The removal of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, leading to the cleavage of the tert-butyl group and release of the free amine.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl carbamate
- N-Boc-protected anilines
- tert-Butyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate
Uniqueness
tert-Butyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate is unique due to its specific structure, which provides both steric hindrance and stability. This makes it particularly effective as a protecting group in complex synthetic routes, where other protecting groups might fail due to instability or reactivity under the required conditions.
Propriétés
Formule moléculaire |
C16H25NO4 |
|---|---|
Poids moléculaire |
295.37 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-2-(hydroxymethyl)-3-phenylmethoxypropyl]carbamate |
InChI |
InChI=1S/C16H25NO4/c1-16(2,3)21-15(19)17-9-14(10-18)12-20-11-13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3,(H,17,19)/t14-/m1/s1 |
Clé InChI |
LRIXBERKCUIKJB-CQSZACIVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NC[C@H](CO)COCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CO)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4As,7ar)-tert-butyl octahydro-1h-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12991317.png)
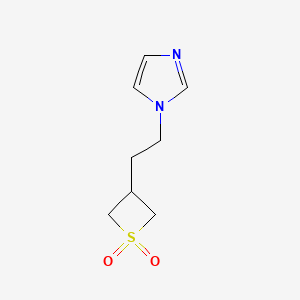
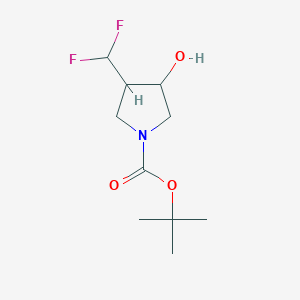



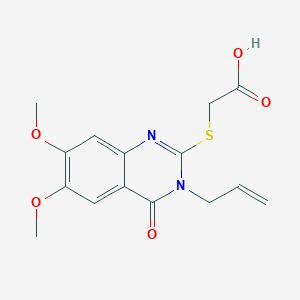

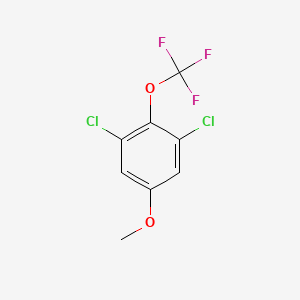
![1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B12991365.png)
![7-(tert-Butyl) 1,3-dimethyl 7-azabicyclo[2.2.1]heptane-1,3,7-tricarboxylate](/img/structure/B12991372.png)



